molecular formula C17H28BrN3O B5247485 3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide

3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide

Cat. No.: B5247485
M. Wt: 370.3 g/mol
InChI Key: AANCOSKYJVYQSO-UHFFFAOYSA-N
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Description

3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide typically involves the reaction of 1-heptyl-1H-benzimidazole with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Chemical Reactions Analysis

3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific heptyl substitution, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

3-[(1-heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O.BrH/c1-2-3-4-5-8-13-20-16-11-7-6-10-15(16)19-17(20)18-12-9-14-21;/h6-7,10-11,21H,2-5,8-9,12-14H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCOSKYJVYQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1NCCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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